molecular formula C13H18O2 B2879605 2-Benzyl-4-methylpentanoic acid CAS No. 85100-44-3

2-Benzyl-4-methylpentanoic acid

Cat. No. B2879605
CAS RN: 85100-44-3
M. Wt: 206.285
InChI Key: OSPILOQOWQWUCH-UHFFFAOYSA-N
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Description

“2-Benzyl-4-methylpentanoic acid”, also known as telmisartan, is a drug that belongs to the class of angiotensin II receptor antagonists. It is a volatile fatty acid which can be found in tobacco and milk . The molecular formula of this compound is C13H18O2 and it has a molecular weight of 206.285.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H18O2/c1-10(2)8-12(13(14)15)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Analysis in Alcoholic Beverages

2-Benzyl-4-methylpentanoic acid, among other similar compounds, is analyzed in wines and alcoholic beverages to understand their chemical composition. A study by Gracia-Moreno et al. (2015) developed a method for the selective isolation and analysis of methylpentanoic acids, including 4-methylpentanoic acid, in different wines and alcoholic beverages using solid phase extraction and gas chromatography-mass spectrometry. This method provided insights into the concentration of these compounds, revealing significant differences depending on the type of wine or beverage, indicating its importance in the beverage industry for quality control and flavor profiling Gracia-Moreno et al., 2015.

Synthetic Chemistry and Friedel-Crafts Reaction

In the field of synthetic chemistry, this compound derivatives are used in the Friedel-Crafts reaction, a crucial process in synthetic organic chemistry. Natekar and Samant (2010) described the synthesis of 2-methyl-4-phenylpentanedioic acid through the Michael reaction and further chemical transformations. This substance serves as a precursor for intricate Friedel-Crafts reactions, indicating its role in complex organic synthesis and the creation of valuable compounds for various applications Natekar & Samant, 2010.

Enzymatic Inhibition Studies

This compound is also significant in biochemical studies, particularly in enzyme inhibition research. Mobashery et al. (1990) investigated (R)-2-Benzyl-5-cyano-4-oxopentanoic acid as a mechanism-based inactivator for the zinc protease carboxypeptidase A. The study showcased how the compound acts as a suicide substrate, suggesting its potential application in understanding enzyme mechanisms and designing enzyme inhibitors Mobashery et al., 1990.

Antibacterial Properties

Furthermore, derivatives of this compound have been studied for their antibacterial properties. A compound isolated from Siegesbeckia glabrescens exhibited significant antibacterial activity against Staphylococcus aureus. The structure, determined through spectroscopic analysis, revealed that the 2-(isobutyryloxy)-4-methylpentanoic acid substituent might play a key role in its antibacterial activity Youngsoo Kim et al., 2012.

Safety and Hazards

The safety information for “2-Benzyl-4-methylpentanoic acid” indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 2-Benzyl-4-methylpentanoic acid are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and potentially its interaction with its targets.

Biochemical Pathways

For instance, leucine, a branched-chain amino acid, produces acetyl-coA and acetoacetate when oxidized . It is possible that this compound may also be involved in similar metabolic pathways.

Pharmacokinetics

The compound’s molecular weight (20628) and physical form (powder) suggest that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we can expect to gain more insights into the compound’s effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances. For instance, the compound’s storage temperature is room temperature, suggesting that it is stable under normal environmental conditions . .

properties

IUPAC Name

2-benzyl-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(2)8-12(13(14)15)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPILOQOWQWUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85100-44-3
Record name 2-benzyl-4-methylpentanoic acid
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